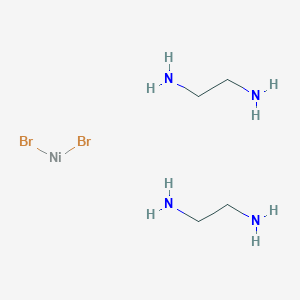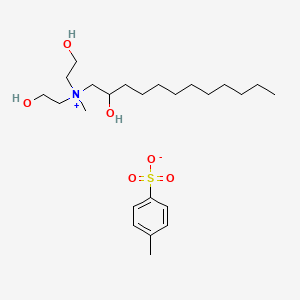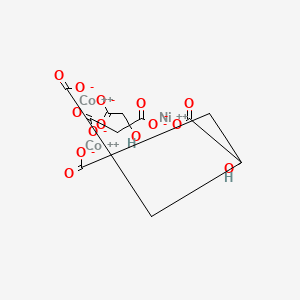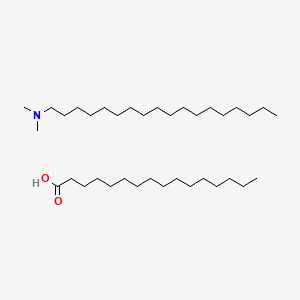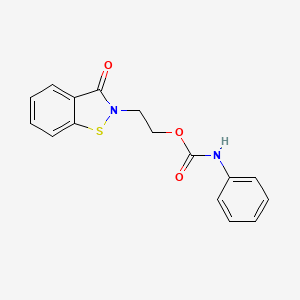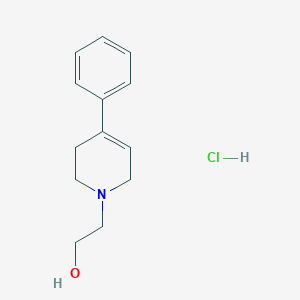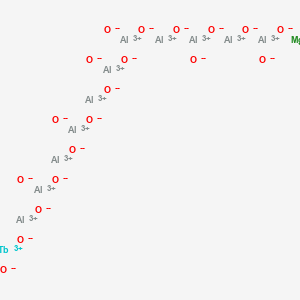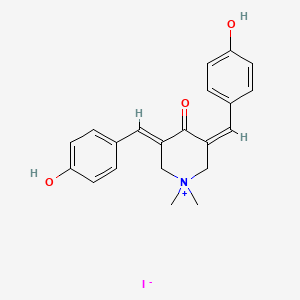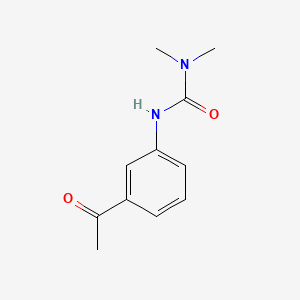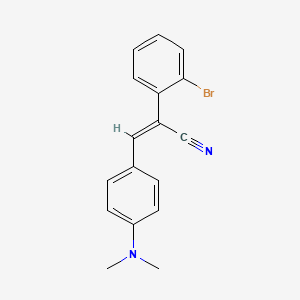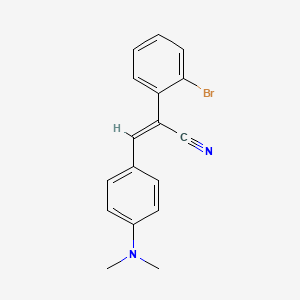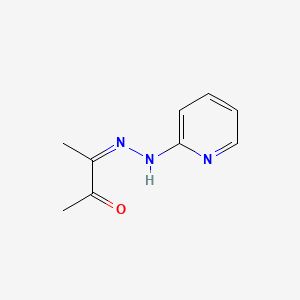
Biacetyl mono(2-pyridyl)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biacetyl mono(2-pyridyl)hydrazone is a chemical compound known for its utility in analytical chemistry, particularly in the spectrophotometric determination of metal ions such as zinc and cobalt . This compound forms colored complexes with metal ions, making it valuable for quantitative analysis in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Biacetyl mono(2-pyridyl)hydrazone can be synthesized through the reaction of biacetyl with 2-pyridylhydrazine. The reaction typically occurs in an ethanol medium under reflux conditions . The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The focus is on optimizing yield and purity through controlled reaction parameters and purification techniques.
Chemical Reactions Analysis
Types of Reactions
Biacetyl mono(2-pyridyl)hydrazone undergoes various chemical reactions, including:
Complexation: Forms complexes with metal ions such as zinc and cobalt.
Oxidation and Reduction: Can participate in redox reactions depending on the reaction environment.
Substitution: Reacts with other chemical species to form substituted derivatives.
Common Reagents and Conditions
Complexation: Typically involves metal salts (e.g., zinc sulfate) in a buffered solution (e.g., borate buffer at pH 10) with ethanol as a solvent.
Oxidation and Reduction: Requires oxidizing or reducing agents such as hydrogen peroxide or sodium borohydride.
Substitution: Utilizes various nucleophiles or electrophiles depending on the desired substitution product.
Major Products Formed
Metal Complexes: Colored complexes with metal ions, such as yellow zinc complexes.
Oxidized or Reduced Derivatives: Depending on the specific redox reaction conditions.
Substituted Hydrazones: Products with different functional groups replacing hydrogen atoms on the hydrazone moiety.
Scientific Research Applications
Biacetyl mono(2-pyridyl)hydrazone has a wide range of applications in scientific research:
Analytical Chemistry: Used as a chromogenic reagent for the spectrophotometric determination of metal ions.
Biological Studies: Investigated for its potential interactions with biological molecules and metal ions in biological systems.
Pharmaceutical Analysis: Applied in the determination of metal content in pharmaceutical formulations.
Environmental Monitoring: Utilized in the analysis of metal ions in water samples and other environmental matrices.
Mechanism of Action
The mechanism by which biacetyl mono(2-pyridyl)hydrazone exerts its effects involves the formation of stable complexes with metal ions. The compound acts as a ligand, coordinating with metal ions through its nitrogen atoms. This coordination results in a change in the electronic structure of the metal ion, leading to the formation of colored complexes that can be detected spectrophotometrically .
Comparison with Similar Compounds
Similar Compounds
Diacetyl mono(2-pyridyl)hydrazone: Similar structure but with two acetyl groups.
Biacetyl bis(2-pyridyl)hydrazone: Contains two pyridylhydrazone moieties.
2,2’-Bipyridyl: A related ligand with two pyridine rings.
Uniqueness
Biacetyl mono(2-pyridyl)hydrazone is unique due to its high sensitivity and selectivity for metal ions like zinc and cobalt . Its ability to form stable, colored complexes under mild conditions makes it particularly valuable for analytical applications.
Properties
CAS No. |
74158-10-4 |
|---|---|
Molecular Formula |
C9H11N3O |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
(3Z)-3-(pyridin-2-ylhydrazinylidene)butan-2-one |
InChI |
InChI=1S/C9H11N3O/c1-7(8(2)13)11-12-9-5-3-4-6-10-9/h3-6H,1-2H3,(H,10,12)/b11-7- |
InChI Key |
MPDAGURABXSTPW-XFFZJAGNSA-N |
Isomeric SMILES |
C/C(=N/NC1=CC=CC=N1)/C(=O)C |
Canonical SMILES |
CC(=NNC1=CC=CC=N1)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


